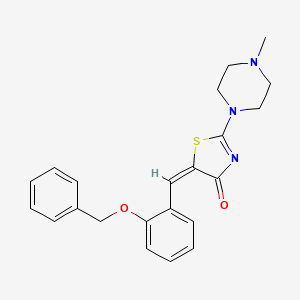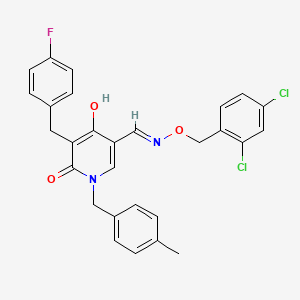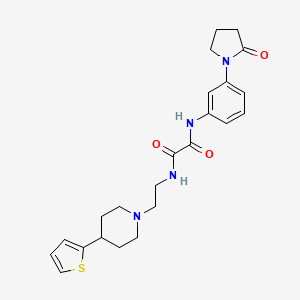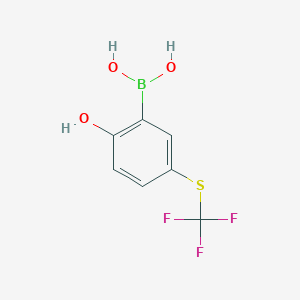
2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : A study synthesized several compounds, including derivatives of thiazolidinones, and evaluated their in vitro growth inhibitory activity against microbes like E. coli, Staphylococcus aureus, and Salmonella typhi. The structures of these compounds were established based on elemental analysis and spectral data (Desai, Dave, Shah, & Vyas, 2001).
Antifibrotic and Anticancer Activity : Another study describes the synthesis and determination of antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives. The research identified several thiazolidinone derivatives as candidates for further testing due to their high antifibrotic activity levels, which were similar to Pirfenidone, and their lack of superoxide radical scavenging (Kaminskyy et al., 2016).
Aldose Reductase Inhibitors : A series of new iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde and aldose reductase. The study found significant inhibitory potency for certain derivatives, highlighting their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).
Antitumor and Antioxidant Activities : A research on the synthesis of 1,3-thiazolidine derivatives revealed moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2 and effective antioxidant activity compared to ascorbic acid for one of the derivatives (Aly, Brown, Abdel‐Aziz, Abuo-Rahma, Radwan, Ramadan, & Gamal-Eldeen, 2012).
Hypoglycemic Effect : The compound was also investigated for its hypoglycemic activity. One study synthesized derivatives and evaluated their hypoglycemic activity in a non-insulin dependent diabetes mellitus rat model. Significant plasma glucose level decreases were observed post-administration, indicating its potential in antidiabetic treatments (Navarrete-Vázquez et al., 2014).
Antimicrobial Activity : Research focusing on the synthesis of new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties showed that these compounds generally exhibited antibacterial activity, especially against Gram-positive bacterial strains (Trotsko et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 . Auxins are plant hormones that regulate a wide range of growth and behavioral processes in the plant’s life cycle. The interaction of this compound with the auxin receptor suggests its potential use as a herbicide .
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, exhibiting herbicidal activity . The mode of action is similar to that of auxin herbicides, which are organic acids containing an aromatic ring and a carboxyl group, similar to the natural auxin indole-3-acetic-acid (IAA) .
Biochemical Pathways
The compound likely affects the auxin signaling pathway , which is crucial for plant growth and development . By mimicking the action of auxin, it can disrupt normal plant growth, making it effective as a herbicide .
Pharmacokinetics
Similar compounds, such as phenoxyacetic acid derivatives, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of the compound .
Result of Action
The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This makes it effective as a herbicide, particularly against broad-leaf weeds .
Properties
IUPAC Name |
2-[4-[(Z)-[(2E)-4-oxo-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-2-8-21-16(24)14(27-18(21)20-17-19-7-9-26-17)10-12-3-5-13(6-4-12)25-11-15(22)23/h2-7,9-10H,1,8,11H2,(H,22,23)/b14-10-,20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQYDSHPWHPLC-JGPYXXRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/S/C1=N/C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)
![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2494142.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)
![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)



![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2494158.png)
![3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
